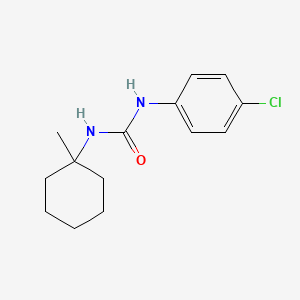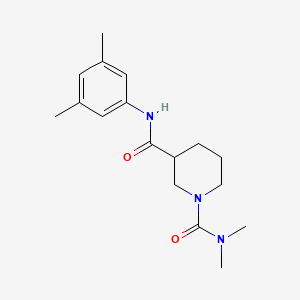
N-(4-chlorophenyl)-N'-(1-methylcyclohexyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-N'-(1-methylcyclohexyl)urea, also known as CPPU, is a plant growth regulator that is widely used in the agricultural industry. CPPU is a synthetic cytokinin that is structurally similar to natural cytokinins, which are plant hormones that regulate cell division and differentiation. CPPU has been shown to promote cell division and elongation, increase fruit size and yield, and improve fruit quality in a variety of crops.
Mécanisme D'action
N-(4-chlorophenyl)-N'-(1-methylcyclohexyl)urea acts as a cytokinin analog by binding to cytokinin receptors in plant cells. This binding activates a signaling pathway that promotes cell division and elongation, leading to increased growth and yield. This compound also affects other plant hormones, such as auxins and gibberellins, which further contribute to its growth-promoting effects.
Biochemical and Physiological Effects:
This compound has been shown to increase chlorophyll content, photosynthesis rate, and enzyme activity in plants. This compound also affects the expression of genes involved in plant growth and development, leading to changes in cell division, differentiation, and metabolism. This compound can also improve plant resistance to environmental stresses, such as drought and heat.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorophenyl)-N'-(1-methylcyclohexyl)urea is a useful tool for studying plant growth and development in the laboratory. Its effects on cell division and elongation can be easily measured using techniques such as microscopy and image analysis. However, this compound can be expensive and difficult to obtain, and its effects may vary depending on the plant species and experimental conditions.
Orientations Futures
There are many potential future directions for research on N-(4-chlorophenyl)-N'-(1-methylcyclohexyl)urea and its effects on plant growth and development. Some possible areas of investigation include:
1. The molecular mechanisms underlying this compound's effects on plant hormones and gene expression.
2. The effects of this compound on plant-microbe interactions, such as symbiotic nitrogen fixation and disease resistance.
3. The potential use of this compound in organic farming and sustainable agriculture.
4. The development of new this compound analogs with improved efficacy and specificity.
5. The application of this compound in other fields, such as biotechnology and medicine.
In conclusion, this compound is a synthetic cytokinin that has been shown to promote plant growth and development in a variety of crops. Its effects on cell division and elongation, as well as its impact on plant hormones and gene expression, make it a valuable tool for studying plant physiology and agriculture. Ongoing research on this compound and its potential applications in various fields will continue to shed light on its mechanisms of action and potential benefits.
Méthodes De Synthèse
N-(4-chlorophenyl)-N'-(1-methylcyclohexyl)urea can be synthesized by reacting 4-chloroaniline with 1-methylcyclohexylisocyanate in the presence of a base catalyst. The resulting this compound product can be purified by recrystallization or chromatography. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-N'-(1-methylcyclohexyl)urea has been extensively studied for its effects on plant growth and development. Research has shown that this compound can increase fruit size and yield in a variety of crops, including grapes, kiwifruit, apples, and strawberries. This compound has also been shown to improve fruit quality by increasing sugar content, firmness, and color.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-(1-methylcyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-14(9-3-2-4-10-14)17-13(18)16-12-7-5-11(15)6-8-12/h5-8H,2-4,9-10H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJBQGTURJTUNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)NC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5420165.png)

![isopropyl 5-(2,5-dimethoxyphenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5420174.png)
![ethyl 5-acetyl-4-methyl-2-[({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B5420181.png)
![4-[(3-methylphenyl)thio]-1-(1H-1,2,3-triazol-5-ylcarbonyl)piperidine](/img/structure/B5420197.png)
![3-[2-(4-fluorophenyl)ethyl]-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine](/img/structure/B5420205.png)
![5-{[(2-methoxy-1-methylethyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B5420213.png)

![N-({(2R,5S)-5-[(6-methoxypyrimidin-4-yl)methyl]tetrahydrofuran-2-yl}methyl)-N,N',N'-trimethylethane-1,2-diamine](/img/structure/B5420228.png)
![5-(2,3-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-(4-ethoxybenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5420232.png)
![N-(1,4-dioxan-2-ylmethyl)-N,1-dimethyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5420240.png)
![7-(3-methylbut-2-enoyl)-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5420245.png)
![[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5420254.png)
![2-[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-6-phenylnicotinic acid](/img/structure/B5420263.png)